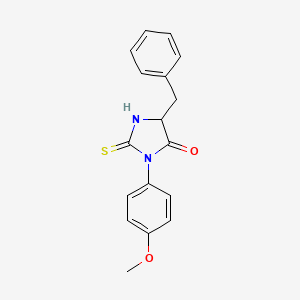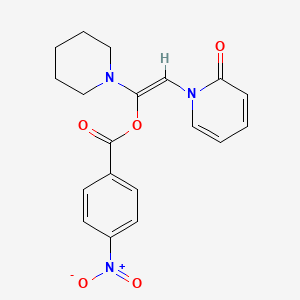![molecular formula C23H33NO4 B11093738 2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11093738.png)
2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate: is a complex organic compound with the following chemical formula:
C18H19N3O3
.Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde or ketone with a hydrazine derivative, followed by cyclization and acylation. The specific reaction conditions and reagents may vary depending on the desired regioisomer.
Industrial Production Methods:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes on a larger scale. These methods ensure high purity and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting functional groups (e.g., alcohols) to carbonyl groups.
Reduction: Reduction reactions can reduce carbonyl groups to alcohols or other functional groups.
Substitution: Substitution reactions may occur at the aromatic ring or other reactive sites.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
Hydrolysis: Acid or base-catalyzed hydrolysis.
Major Products:: The major products depend on the specific reaction and regiochemistry. For example, hydrolysis yields the corresponding carboxylic acid, while oxidation produces the corresponding ketone.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug candidate due to its structural features.
Chemical Biology: Studying enzyme inhibition or receptor binding.
Industry: As a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H33NO4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoate |
InChI |
InChI=1S/C23H33NO4/c1-5-17-8-12-18(13-9-17)20(25)14-28-23(27)21(15(2)3)24-22(26)19-10-6-16(4)7-11-19/h8-9,12-13,15-16,19,21H,5-7,10-11,14H2,1-4H3,(H,24,26) |
InChI Key |
NEGJSAQLHFDDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B11093655.png)
![[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)
![4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B11093671.png)
![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)
![N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11093680.png)

![Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone](/img/structure/B11093687.png)
![Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate](/img/structure/B11093695.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11093699.png)
![2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11093709.png)
![1,3,5-Trimethyl-2,4,6-tris{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B11093714.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide](/img/structure/B11093720.png)


